H-谷氨酰-组氨酰-甘氨酸-OH

描述

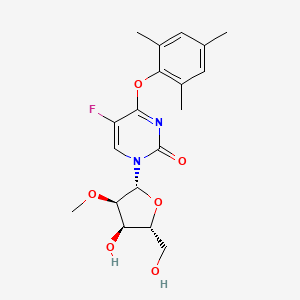

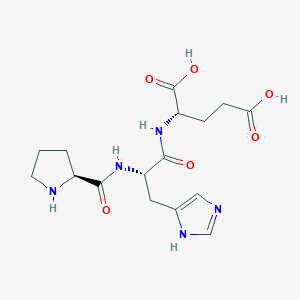

“H-Glu-His-Gly-OH” is a tripeptide composed of three amino acids: Glutamic Acid (Glu), Histidine (His), and Glycine (Gly). It’s a type of peptide that has potential applications in various fields due to its unique properties .

Synthesis Analysis

Peptides are typically synthesized by linking amino acids via amide (or peptide) bonds formed between the NH2 group of one and the CO2H group of another . The synthesis of a similar tripeptide, H-Lys-Lys-Gly-OH, was reported where the peptide chain was extended from the C-terminus by synthesizing dicarbobenzoxylysine and carbobenzoxylysine methyl ester hydrochloride and condensing them .Molecular Structure Analysis

The molecular structure of a peptide is determined by the sequence of its amino acids and the configuration of its bonds. The amide groups in peptides are planar, and the configuration about the C−N bond is usually trans . The exact molecular structure of “H-Glu-His-Gly-OH” would need to be determined through methods like X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis

Peptides undergo various chemical reactions, most notably the formation of peptide bonds during synthesis. They can also undergo reactions such as hydrolysis, which breaks the peptide bonds . Specific reactions for “H-Glu-His-Gly-OH” would depend on the conditions and reactants present.Physical And Chemical Properties Analysis

The physical and chemical properties of a peptide depend on its amino acid sequence and structure. These properties can include solubility, stability, and reactivity. The exact properties of “H-Glu-His-Gly-OH” would need to be determined experimentally .科学研究应用

新型谷胱甘肽类似物的合成和活性

Cacciatore 等人 (2003 年) 进行的一项研究重点关注新型谷胱甘肽 (GSH) 类似物的合成和表征,包括 H-Glo(-Ser-Gly-OH)-OH 和 H-Glo(-Asp-Gly-OH)-OH。这些化合物被设计为抑制人类 GST P1-1,展示了酶抑制和治疗应用的生物化学研究潜力。该研究还强调了氨基甲酸酯片段在肽合成中作为取代基的使用,说明了肽类似物在科学研究中的多功能性 (Cacciatore 等人,2003 年)。

甘氨酰-l-脯氨酰-l-谷氨酸假三肽的毒性和生物学特性

Turkez 等人 (2022 年) 评估了 GPE 假三肽的毒性和生物学特性,包括它们的抗炎、抗凋亡和抗癌特性。这项研究强调了了解肽类似物的安全性和有效性的重要性,这可能导致开发用于治疗各种疾病的新型治疗剂 (Turkez 等人,2022 年)。

蛋白质中的氢键结构

Takei 等人 (2008 年) 对蛋白质中羧酸的氢键结构(如 Asp 和 Glu)的研究有助于我们理解酶促反应以及特定氨基酸在蛋白质功能中的作用。这项研究有助于破译蛋白质内的复杂相互作用,这对于药物设计和理解蛋白质机制至关重要 (Takei 等人,2008 年)。

质子化肽的断裂反应

Harrison (2003 年) 对含有谷氨酸或谷氨酰胺的质子化肽的断裂反应的研究提供了对肽在电离下的行为的见解,这对于质谱分析和肽测序至关重要。这项工作强调了详细肽表征对于生化研究的重要性 (Harrison,2003 年)。

羟基磷灰石表面的吸附过程

Pan 等人 (2007 年) 探讨了甘氨酸和谷氨酸等氨基酸在羟基磷灰石 (HAP) 表面上的吸附行为,揭示了这些氨基酸如何影响无机晶体的结晶。这项研究与了解生物矿化过程和生物材料的设计相关 (Pan 等人,2007 年)。

作用机制

The mechanism of action of a peptide depends on its structure and the biological system it interacts with. For example, some peptides can kill pathogenic microorganisms, penetrate cells, or coordinate essential or toxic metals . The specific mechanism of action for “H-Glu-His-Gly-OH” would need to be studied in a biological context.

安全和危害

属性

IUPAC Name |

(4S)-4-amino-5-[[(2S)-1-(carboxymethylamino)-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N5O6/c14-8(1-2-10(19)20)12(23)18-9(3-7-4-15-6-17-7)13(24)16-5-11(21)22/h4,6,8-9H,1-3,5,14H2,(H,15,17)(H,16,24)(H,18,23)(H,19,20)(H,21,22)/t8-,9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIKYNVKEUINBGL-IUCAKERBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)CC(C(=O)NCC(=O)O)NC(=O)C(CCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(NC=N1)C[C@@H](C(=O)NCC(=O)O)NC(=O)[C@H](CCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N5O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(2,2,2-Trifluoroethyl)sulfanyl]propan-1-amine hydrochloride](/img/structure/B1447125.png)

![3-Fluoro-3-[4-(trifluoromethyl)phenyl]pyrrolidine hydrochloride](/img/structure/B1447129.png)

![3-Bromo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrobromide](/img/structure/B1447144.png)